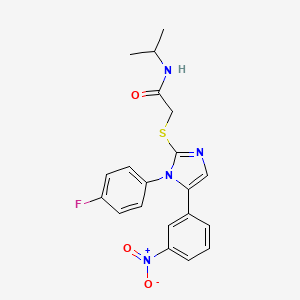

2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide" is a synthetic organic compound with a unique structure, belonging to the class of imidazole derivatives. It exhibits potential biological activities and has been the subject of research in various scientific fields due to its complex molecular architecture.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of "2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide" typically involves a multi-step organic synthesis process. Key starting materials include 4-fluoroaniline and 3-nitrobenzaldehyde, which undergo condensation to form the intermediate Schiff base. This intermediate is then cyclized in the presence of a thiolating agent to yield the imidazole core. Subsequent acetylation with isopropylamine leads to the final compound.

Industrial Production Methods

Industrial production methods often involve optimizing reaction conditions, such as temperature, solvent choice, and catalysts, to enhance yield and purity. Scale-up synthesis may also employ continuous flow reactors for efficiency and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

The compound undergoes various chemical reactions including:

Oxidation: : Involves converting the thio group to sulfone or sulfoxide derivatives.

Reduction: : The nitro group can be reduced to an amine.

Substitution: : Possible electrophilic and nucleophilic substitutions at the phenyl rings.

Common Reagents and Conditions

Oxidation: : Use of peroxides or osmium tetroxide.

Reduction: : Catalytic hydrogenation or metal-acid combinations.

Substitution: : Common reagents include halogenating agents and nucleophiles like amines and alcohols.

Major Products

Oxidation Products: : Sulfone or sulfoxide derivatives.

Reduction Products: : Amine derivatives of the original nitro group.

Substitution Products: : Substituted derivatives at the phenyl rings depending on the nucleophile or electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

Biology

Investigated for its bioactivity against certain microbial strains, showing promise in antimicrobial research.

Medicine

Potential therapeutic applications are being explored, including as an anti-inflammatory or anticancer agent due to its unique molecular interactions.

Industry

Applications in developing novel materials and as a precursor in manufacturing other specialty chemicals.

Wirkmechanismus

The exact mechanism of action varies depending on its application:

In biological systems: , it interacts with specific enzymes or proteins, potentially inhibiting their function.

In medicinal chemistry: , it may modulate signal transduction pathways or interact with receptors at the cellular level.

Vergleich Mit ähnlichen Verbindungen

Compared to other imidazole derivatives, "2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide" is unique in its specific substitution pattern, providing distinct chemical and biological properties.

List of Similar Compounds

1-(4-fluorophenyl)-2-(1H-imidazol-5-yl)ethanone

3-nitro-1H-imidazole

N-isopropyl-2-thioacetamide

Each of these compounds shares structural features with "this compound" but differs in specific substituents or functional groups, leading to varied properties and applications.

Biologische Aktivität

The compound 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide , commonly referred to as a thioamide derivative of imidazole, has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes existing research findings on the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

C15H16FN3O2S

with a molecular weight of approximately 315.37 g/mol. The presence of both fluorophenyl and nitrophenyl groups suggests a potential for diverse interactions with biological targets.

Antioxidant and Anti-inflammatory Properties

Recent studies have highlighted the compound's antioxidant and anti-inflammatory activities. Molecular docking simulations indicate that it may interact effectively with various biological macromolecules, suggesting a mechanism that could mitigate oxidative stress and inflammation . The nitro group is particularly noted for enhancing these properties, as it can participate in electron transfer processes crucial for antioxidant activity .

GABA-A Receptor Modulation

The compound's structural features resemble those of known positive allosteric modulators (PAMs) of the GABA-A receptor. This suggests a potential role in managing neurological disorders through modulation of neurotransmission pathways. Research indicates that derivatives with similar imidazole structures exhibit improved metabolic stability and reduced hepatotoxicity, making them promising candidates for further development .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Notable findings include:

- Substituent Effects : The presence of the 4-fluorophenyl and 3-nitrophenyl groups significantly influences the compound's interaction with target receptors, enhancing its efficacy as an anti-inflammatory agent.

- Thioamide Functionality : The thio group contributes to the compound's overall stability and may enhance its binding affinity to biological targets .

Preclinical Studies

In preclinical models, compounds structurally related to this compound have shown promise in reducing symptoms associated with inflammatory conditions. For instance, one study demonstrated significant reductions in inflammatory markers in rat models treated with similar imidazole derivatives .

Metabolic Stability

Metabolic studies using human liver microsomes have indicated that this class of compounds exhibits favorable metabolic profiles compared to other imidazole derivatives. For example, one derivative remained over 90% unmetabolized after 120 minutes of incubation, suggesting a lower risk of rapid biotransformation and associated toxicity .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Observations |

|---|---|

| Antioxidant | Exhibits significant free radical scavenging activity |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines in vitro |

| GABA-A Receptor Modulation | Acts as a positive allosteric modulator with potential therapeutic applications |

| Metabolic Stability | High stability observed in human liver microsomes |

Eigenschaften

IUPAC Name |

2-[1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O3S/c1-13(2)23-19(26)12-29-20-22-11-18(14-4-3-5-17(10-14)25(27)28)24(20)16-8-6-15(21)7-9-16/h3-11,13H,12H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCQYUVEGQMIEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.